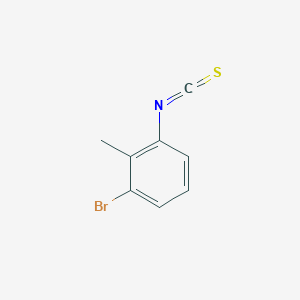
3-Bromo-2-methylphenylisothiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2-methylphenylisothiocyanate: is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of a bromine atom, a methyl group, and an isothiocyanate functional group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methylphenylisothiocyanate typically involves the reaction of 3-Bromo-2-methylaniline with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane under anhydrous conditions. The process involves the formation of an intermediate isothiocyanate, which is then isolated and purified.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the toxic nature of thiophosgene.
化学反应分析
Types of Reactions: 3-Bromo-2-methylphenylisothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines in the presence of a base like triethylamine.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Sulfonyl Derivatives: Resulting from oxidation reactions.
Amines: Produced through reduction reactions.
科学研究应用
Chemistry: 3-Bromo-2-methylphenylisothiocyanate is used as a building block in organic synthesis. It can be employed in the preparation of various heterocyclic compounds and as a precursor for more complex molecules.
Biology: In biological research, this compound can be used to modify proteins and peptides through the formation of thiourea linkages. This modification can help in studying protein functions and interactions.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. It may also find applications in the development of agrochemicals and dyes.
作用机制
The mechanism of action of 3-Bromo-2-methylphenylisothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic and can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity can be exploited to modify proteins, peptides, and other biomolecules, thereby affecting their function and activity.
Molecular Targets and Pathways:
Proteins and Peptides: The compound can modify cysteine residues in proteins, leading to changes in protein structure and function.
Enzymes: It can inhibit enzyme activity by covalently modifying active site residues.
Cell Signaling Pathways: By modifying key signaling proteins, the compound can influence various cellular pathways.
相似化合物的比较
Phenylisothiocyanate: Lacks the bromine and methyl groups, making it less reactive.
4-Bromo-2-methylphenylisothiocyanate: Similar structure but with the bromine atom in a different position, leading to different reactivity and properties.
2-Methylphenylisothiocyanate: Lacks the bromine atom, resulting in different chemical behavior.
Uniqueness: 3-Bromo-2-methylphenylisothiocyanate is unique due to the presence of both bromine and methyl groups, which enhance its reactivity and provide additional sites for chemical modification. This makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C8H6BrNS |
|---|---|
分子量 |
228.11 g/mol |
IUPAC 名称 |
1-bromo-3-isothiocyanato-2-methylbenzene |
InChI |
InChI=1S/C8H6BrNS/c1-6-7(9)3-2-4-8(6)10-5-11/h2-4H,1H3 |
InChI 键 |
GSTDQYZNPIOQRP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1Br)N=C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



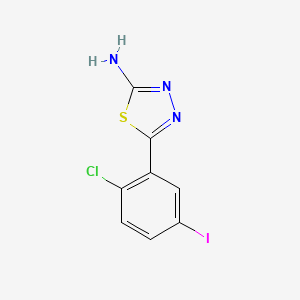
![5-Fluoro-3-methylbenzo[c]isoxazole](/img/structure/B13687243.png)
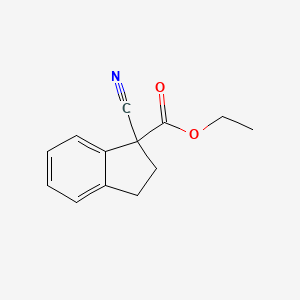
![7-Bromoindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13687256.png)
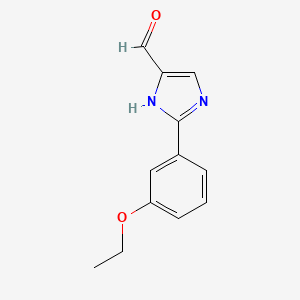
![Ethyl 2-[2-(Trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13687274.png)
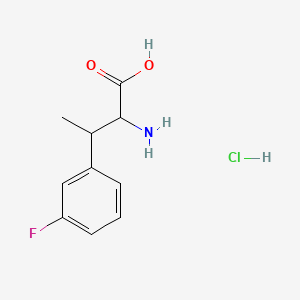
![Ethyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13687282.png)
![8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13687284.png)
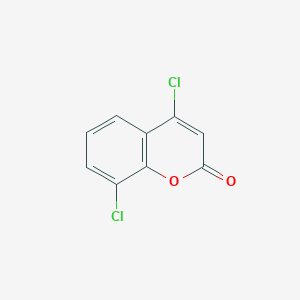
![2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethanol](/img/structure/B13687296.png)

![1-[(5-Methylthiophen-2-yl)methyl]azetidine](/img/structure/B13687304.png)
